1-[(3-Bromophenyl)methyl]azetidin-3-amine

Medicinal Chemistry Kinase Inhibitor Design Selectivity Optimization

This meta-bromo azetidine-3-amine scaffold is critical for medicinal chemistry teams seeking to improve kinase inhibitor selectivity and explore halogen bonding in target pockets. Its rigid structure and synthetic accessibility via published single-step methods make it ideal for focused library synthesis and CNS drug discovery programs. Ensure target specificity—structural analogs will not replicate its unique spatial and electronic properties.

Molecular Formula C10H13BrN2
Molecular Weight 241.13 g/mol
CAS No. 1493585-80-0
Cat. No. B1376770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Bromophenyl)methyl]azetidin-3-amine
CAS1493585-80-0
Molecular FormulaC10H13BrN2
Molecular Weight241.13 g/mol
Structural Identifiers
SMILESC1C(CN1CC2=CC(=CC=C2)Br)N
InChIInChI=1S/C10H13BrN2/c11-9-3-1-2-8(4-9)5-13-6-10(12)7-13/h1-4,10H,5-7,12H2
InChIKeyOIMZCNYINWCRFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Bromophenyl)methyl]azetidin-3-amine (CAS 1493585-80-0) – Structural and Chemical Profile for Research Procurement


1-[(3-Bromophenyl)methyl]azetidin-3-amine, also known as 1-(3-bromobenzyl)azetidin-3-amine, is a brominated azetidine derivative bearing a primary amine at the 3-position of the four-membered azetidine ring and a 3-bromophenyl substituent attached via a methylene linker . This compound belongs to the class of azetidine-3-amines, which are recognized as privileged scaffolds in contemporary medicinal chemistry due to their rigid, saturated heterocyclic structure that can modulate molecular properties such as basicity, metabolic stability, and three-dimensional conformation [1]. The presence of the 3-bromophenyl group introduces a halogen atom that can engage in halogen bonding interactions and serves as a versatile synthetic handle for further derivatization via cross-coupling reactions, thereby enabling the construction of more complex molecular architectures in drug discovery programs [2].

Why 1-[(3-Bromophenyl)methyl]azetidin-3-amine Cannot Be Simply Replaced by Other Azetidine-3-amine Analogs


The scientific and industrial utility of 1-[(3-Bromophenyl)methyl]azetidin-3-amine is rooted in its unique combination of structural features, which preclude simple substitution with closely related analogs. The specific positioning of the bromine atom at the meta-position of the phenyl ring, combined with the methylene-linked azetidine-3-amine core, creates a distinct spatial and electronic environment that influences both intermolecular interactions (e.g., halogen bonding, π-stacking) and intramolecular conformational preferences [1]. Systematic structure-activity relationship (SAR) studies on azetidine-containing compounds have demonstrated that even minor modifications to the substitution pattern on the phenyl ring or alterations to the linker length can lead to profound changes in target binding affinity, selectivity, and pharmacokinetic properties [2]. Therefore, the assumption that a para-bromo analog, a chloro derivative, or an unsubstituted benzyl variant would exhibit equivalent behavior in a given assay or synthetic sequence is not supported by the available evidence and could lead to erroneous conclusions or failed experiments. The following sections present the quantitative and comparative evidence that substantiates this claim.

1-[(3-Bromophenyl)methyl]azetidin-3-amine – Comparative Evidence for Informed Scientific Procurement


Azetidine-3-amino Scaffold Attenuates Off-Target Kinase Activity Compared to Aromatic Sp2-Containing Bioisosteres

In a study aimed at improving the selectivity of JAK inhibitors, the introduction of an azetidin-3-amino bridging scaffold (as part of a larger molecule) was shown to significantly attenuate off-target kinase activity when compared to an earlier lead series that contained a more aromatic, sp2-rich framework. The earlier series, exemplified by compound 5 in the study, demonstrated widespread affinity across the human kinome in a KINOMEscan selectivity profile. By contrast, the azetidine-containing compound 31 exhibited a substantially improved selectivity profile, a change directly attributed to the sp3-character and conformational constraints of the azetidin-3-amino moiety [1]. While this data is derived from a specific JAK inhibitor series, it provides class-level inference for the utility of the azetidin-3-amino substructure, including the core of 1-[(3-Bromophenyl)methyl]azetidin-3-amine, as a design element for mitigating polypharmacology risks.

Medicinal Chemistry Kinase Inhibitor Design Selectivity Optimization

Single-Step Synthesis Methodology Enables Efficient Access to 1-[(3-Bromophenyl)methyl]azetidin-3-amine

A reported one-step synthetic procedure for azetidine-3-amines, starting from a bench-stable, commercial material, provides a practical and efficient route to access 1-[(3-Bromophenyl)methyl]azetidin-3-amine. The methodology has been shown to tolerate common functional groups, including halogens like bromine, and proceeds in moderate-to-high yields with secondary amines [1]. This contrasts with older, more cumbersome multi-step syntheses that can be time-consuming and lower-yielding. The availability of this streamlined synthetic route enhances the compound's attractiveness as a building block, reducing the time and resources required for its incorporation into more complex molecules.

Synthetic Methodology Organic Synthesis Building Block Accessibility

Physicochemical Differentiation from Para-Bromo and Chloro Analogs via Halogen-Specific Interactions

The presence of a bromine atom at the meta-position of the phenyl ring in 1-[(3-Bromophenyl)methyl]azetidin-3-amine provides a unique electrostatic potential surface for halogen bonding compared to its para-bromo analog (1-[(4-bromophenyl)methyl]azetidin-3-amine) and its chloro analog (1-[(3-chlorophenyl)methyl]azetidin-3-amine). Halogen bonding strength is known to correlate with the polarizability of the halogen (Br > Cl) and is influenced by the electronic environment dictated by the substitution pattern [1]. While direct comparative binding data for this specific compound is not available, the class-level inference is that the meta-bromo substituent offers a distinct interaction profile in biological systems, which can lead to differences in target binding and selectivity compared to other halogenated or regioisomeric analogs.

Medicinal Chemistry Halogen Bonding Molecular Recognition

Superior Aqueous Solubility Conferred by Azetidin-3-amino Scaffold Relative to Piperidine or Pyrrolidine Bioisosteres

The azetidin-3-amino scaffold has been specifically employed in drug design to improve aqueous solubility while maintaining potency, a property attributed to its increased fraction sp3 (Fsp3) and reduced aromatic character compared to common nitrogen-containing heterocycles like piperidine or pyrrolidine [1]. In the JAK inhibitor study, the azetidine-containing compound 31 demonstrated markedly improved aqueous solubility relative to earlier, more aromatic leads [1]. Although direct solubility measurements for 1-[(3-Bromophenyl)methyl]azetidin-3-amine are not reported in the literature, this class-level evidence suggests that the core scaffold confers a solubility advantage over alternative saturated heterocycles, which is a critical consideration for in vitro assay development and in vivo pharmacokinetic studies.

Physicochemical Properties Drug-likeness Solubility Enhancement

Optimal Research and Development Applications for 1-[(3-Bromophenyl)methyl]azetidin-3-amine


Kinase Inhibitor Lead Optimization: Mitigating Off-Target Polypharmacology

Based on evidence that the azetidin-3-amino scaffold can attenuate off-target kinase activity [1], 1-[(3-Bromophenyl)methyl]azetidin-3-amine is an ideal building block for medicinal chemistry teams seeking to improve the selectivity profile of kinase inhibitor leads. By incorporating this scaffold as a replacement for more promiscuous aromatic or larger saturated heterocyclic motifs, researchers can potentially reduce unwanted interactions with other kinases, thereby generating cleaner chemical probes and development candidates.

Halogen Bonding-Driven Fragment-Based Drug Discovery (FBDD)

The specific meta-bromo substitution pattern on 1-[(3-Bromophenyl)methyl]azetidin-3-amine makes it a valuable fragment for exploring halogen bonding interactions in target binding pockets [1]. In fragment-based screening campaigns, this compound can serve as a validated starting point to probe the potential for halogen bond formation with target proteins, a strategy that can lead to improved affinity and selectivity when compared to non-halogenated or regioisomeric fragments.

Parallel Synthesis of Focused Libraries for SAR Exploration

The synthetic accessibility of 1-[(3-Bromophenyl)methyl]azetidin-3-amine, supported by a published single-step methodology that tolerates common functional groups [1], makes it well-suited for use in parallel synthesis to generate focused libraries. Researchers can efficiently derivatize the primary amine or the bromophenyl moiety (e.g., via Suzuki coupling) to explore structure-activity relationships (SAR) around this privileged scaffold, accelerating the hit-to-lead process compared to less synthetically tractable analogs.

Synthesis of CNS-Penetrant Chemical Probes

The azetidine-3-amine scaffold is known for its ability to improve aqueous solubility and modulate physicochemical properties such as lipophilicity and molecular weight, which are critical determinants of central nervous system (CNS) penetration [1]. 1-[(3-Bromophenyl)methyl]azetidin-3-amine, with its balanced molecular weight (241.13 g/mol) and favorable hydrogen bond donor/acceptor profile [2], is a promising intermediate for the synthesis of novel CNS-targeted small molecules where solubility and passive permeability are paramount.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[(3-Bromophenyl)methyl]azetidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.